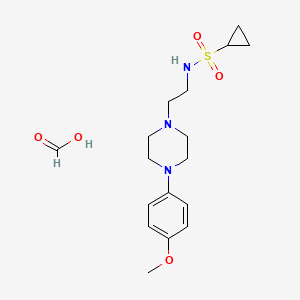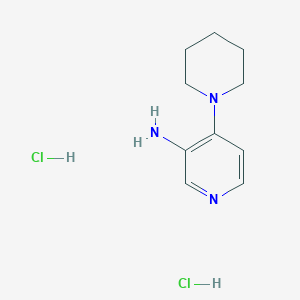![molecular formula C12H20N2O2 B2532294 N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2198939-10-3](/img/structure/B2532294.png)
N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPX or Allosteric Modulator of Protease-Activated Receptor 1 (PAR1) and is a member of a class of compounds known as PAR1 antagonists.
作用機序
N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide acts as an allosteric modulator of PAR1, a G-protein-coupled receptor that plays a crucial role in various physiological processes. PAR1 is activated by proteases, which cleave the N-terminal domain of the receptor, leading to the exposure of a tethered ligand that binds to the receptor and activates downstream signaling pathways. MPX binds to a site on the receptor that is distinct from the active site and modulates the receptor's activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific application. In cardiovascular diseases, this compound has been shown to inhibit platelet aggregation and thrombus formation, leading to the prevention of heart attacks and strokes. In cancer, MPX has been shown to inhibit the growth and proliferation of cancer cells, leading to the potential use of this compound as a chemotherapeutic agent. Inflammation is another area where this compound has been studied, and it has been shown to reduce inflammation in animal models of various diseases.
実験室実験の利点と制限
The advantages of using N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide in lab experiments include its specificity for PAR1, its ability to modulate downstream signaling pathways, and its potential applications in various fields. The limitations of using this compound include its challenging synthesis, its potential toxicity, and the need for further research to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research of N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Further research is also needed to determine its safety and efficacy in humans, which could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide involves a multi-step process. The first step involves the synthesis of 3-methylpiperidin-1-amine, which is further reacted with 3-oxopropionic acid to form the intermediate 3-(3-Methylpiperidin-1-yl)-3-oxopropionic acid. This intermediate is then reacted with acryloyl chloride to form the final product, this compound. The synthesis of this compound is challenging and requires expertise in organic chemistry.
科学的研究の応用
N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including cardiovascular diseases, cancer, and inflammation. In cardiovascular diseases, this compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for preventing heart attacks and strokes. In cancer, MPX has been shown to inhibit the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent. Inflammation is another area where this compound has been studied, and it has been shown to reduce inflammation in animal models of various diseases.
特性
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13-7-6-12(16)14-8-4-5-10(2)9-14/h3,10H,1,4-9H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKLMPGUMPIQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)
![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)

![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)
![4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2532219.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)



![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)